molecular formula C10H10O4 B13469828 3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Cat. No.: B13469828
M. Wt: 194.18 g/mol
InChI Key: ALELIXNPDGGJCG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of rhodium (I) complexes as catalysts. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is unique due to its specific functional groups and bicyclic structure

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-14-9-4-6-5(3-8(9)11)2-7(6)10(12)13/h3-4,7,11H,2H2,1H3,(H,12,13)

InChI Key

ALELIXNPDGGJCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(C2=C1)C(=O)O)O

Origin of Product

United States

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